- Design and synthesis of P2-P1'-linked macrocyclic human renin inhibitorsJournal of Medicinal Chemistry, 1991, 34(9), 2692-701,
Cas no 91970-62-6 (4-Hydroxybutyric Acid Benzyl Ester)

91970-62-6 structure
Nom du produit:4-Hydroxybutyric Acid Benzyl Ester
Numéro CAS:91970-62-6
Le MF:C11H14O3
Mégawatts:194.227063655853
MDL:MFCD27932875
CID:761680
4-Hydroxybutyric Acid Benzyl Ester Propriétés chimiques et physiques
Nom et identifiant
-
- Butanoic acid, 4-hydroxy-, phenylmethyl ester
- 4-Hydroxybutyric Acid Benzyl Ester
- benzyl 4-hydroxybutanoate
- benzyl 4-hydroxybutyrate
- CRXCATWWXVJNJF-UHFFFAOYSA-N
- 4-Hydroxy-butyric acid benzyl ester
- 4-hydroxybutanoic acid phenylmethyl ester
- Butyric acid, 4-hydroxy-, benzyl ester (7CI)
- Phenylmethyl 4-hydroxybutanoate (ACI)
- 3-(Benzyloxycarbonyl)-1-propanol
-
- MDL: MFCD27932875
- Piscine à noyau: 1S/C11H14O3/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2
- La clé Inchi: CRXCATWWXVJNJF-UHFFFAOYSA-N
- Sourire: O=C(CCCO)OCC1C=CC=CC=1
Propriétés calculées
- Qualité précise: 194.094294g/mol
- Charge de surface: 0
- XLogP3: 1.6
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Nombre de liaisons rotatives: 6
- Masse isotopique unique: 194.094294g/mol
- Masse isotopique unique: 194.094294g/mol
- Surface topologique des pôles: 46.5Ų
- Comptage des atomes lourds: 14
- Complexité: 162
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
Propriétés expérimentales
4-Hydroxybutyric Acid Benzyl Ester PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB510929-250 mg |
Benzyl 4-hydroxybutanoate |
91970-62-6 | 250MG |
€526.10 | 2023-04-18 | ||
ChemScence | CS-0047314-100mg |
Benzyl 4-hydroxybutanoate |
91970-62-6 | 99.23% | 100mg |
$150.0 | 2022-04-26 | |
ChemScence | CS-0047314-250mg |
Benzyl 4-hydroxybutanoate |
91970-62-6 | 99.23% | 250mg |
$250.0 | 2022-04-26 | |
eNovation Chemicals LLC | Y1101042-5g |
benzyl 4-hydroxybutanoate |
91970-62-6 | 95% | 5g |
$2000 | 2024-06-05 | |
eNovation Chemicals LLC | D769870-5g |
Butanoic acid, 4-hydroxy-, phenylmethyl ester |
91970-62-6 | 97% | 5g |
$310 | 2024-06-07 | |
TRC | H830850-250mg |
4-Hydroxybutyric Acid Benzyl Ester |
91970-62-6 | 250mg |
$ 178.00 | 2023-09-07 | ||
abcr | AB510929-1 g |
Benzyl 4-hydroxybutanoate |
91970-62-6 | 1g |
€1,232.70 | 2023-04-18 | ||
eNovation Chemicals LLC | D769870-1g |
Butanoic acid, 4-hydroxy-, phenylmethyl ester |
91970-62-6 | 97% | 1g |
$135 | 2024-06-07 | |
Bestfluorodrug | YF0090077-5g |
benzyl 4-hydroxybutanoate |
91970-62-6 | 97% | 5g |
¥2856 | 2023-09-19 | |
abcr | AB510929-1g |
Benzyl 4-hydroxybutanoate; . |
91970-62-6 | 1g |
€837.90 | 2025-02-15 |
4-Hydroxybutyric Acid Benzyl Ester Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Tetrabutylammonium bromide Solvents: Acetone
1.2 Reagents: Tetrabutylammonium bromide Solvents: Acetone
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 70 °C; 12 h, 70 °C
1.2 Catalysts: Tetrabutylammonium iodide Solvents: Acetone ; 6 h, reflux; overnight, rt
1.2 Catalysts: Tetrabutylammonium iodide Solvents: Acetone ; 6 h, reflux; overnight, rt
Référence
- Novel aminophosphinic derivatives as aminopeptidase A inhibitors, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol ; 2 h, 70 °C
1.2 Solvents: Dimethylformamide ; 16 h, 25 °C
1.2 Solvents: Dimethylformamide ; 16 h, 25 °C
Référence
- Preparation of prodrugs of neuroactive steroids brexanolone, ganaxolone, and zuranolone, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
Référence
- Renin inhibitory peptides. Incorporation of polar, hydrophilic end groups into an active renin inhibitory peptide template and their evaluation in a human renin-infused rat model and in conscious sodium-depleted monkeysJournal of Medicinal Chemistry, 1991, 34(2), 633-42,
Méthode de production 5
Conditions de réaction
1.1 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; 12 h, 60 °C
Référence
- Synthesis of modified amine lipids for lipid nanoparticle compositions that deliver nucleic acid cargo, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 100 °C
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Acetone ; 3 h, reflux
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Acetone ; 3 h, reflux
Référence
- Prodrugs of gamma-hydroxybutyric acid, compositions and uses thereof, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; -18 °C; 1 h, -18 °C; -18 °C → rt; 5.5 h, rt; rt → 0 °C
Référence
- Synthesis of the Polyketide (E)-Olefin of the JamaicamidesSynthetic Communications, 2013, 43(10), 1397-1403,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ; overnight, 100 °C
1.2 Solvents: Acetone ; overnight, 60 °C
1.2 Solvents: Acetone ; overnight, 60 °C
Référence
- Cyclic peptide-n-acetylgalactosamine conjugates for drug delivery to liver cells, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Sodium hydroxide , Water
1.2 Reagents: Tetrabutylammonium iodide Solvents: Acetone
1.2 Reagents: Tetrabutylammonium iodide Solvents: Acetone
Référence
- Development of Methods for the Synthesis of an Analogue of Rhazinilame2004, , ,,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 70 °C; 12 h, 70 °C
1.2 Catalysts: Tetrabutylammonium iodide Solvents: Acetone ; 6 h, reflux; overnight, reflux → rt; 6 h, reflux
1.2 Catalysts: Tetrabutylammonium iodide Solvents: Acetone ; 6 h, reflux; overnight, reflux → rt; 6 h, reflux
Référence
- Aminopeptidase A inhibitors and pharmaceutical compositions comprising the same, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane
1.2 Reagents: Sodium hydroxide Solvents: Water ; 24 h, 70 °C
1.3 Reagents: Tetrabutylammonium bromide Solvents: Acetone , Toluene ; 24 h, 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 24 h, 70 °C
1.3 Reagents: Tetrabutylammonium bromide Solvents: Acetone , Toluene ; 24 h, 60 °C
Référence
- A new template of Mitsunobu acylate cleavable in non-alkaline conditionsHeterocycles, 2022, 104(1), 140-158,
Méthode de production 12
Conditions de réaction
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 1 h, 5 - 10 °C; 6 h, 25 - 30 °C; 30 °C → 0 °C
1.2 Reagents: Potassium carbonate Solvents: Water
1.2 Reagents: Potassium carbonate Solvents: Water
Référence
- Compounds and compositions comprising sunitinib, brinzolamide, or dorzolamide prodrugs for ocular delivery, to treat glaucoma, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ; 24 h, 70 °C
1.2 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; 24 h, reflux
1.2 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; 24 h, reflux
Référence
- Syntheses of glycoclusters containing a phosphocholine residue related to a glycosphingolipid from the earthworm Pheretima hilgendorfiChemical & Pharmaceutical Bulletin, 2009, 57(10), 1081-1088,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; rt; rt → 65 °C; overnight, 65 °C
1.2 Solvents: Water
1.2 Solvents: Water
Référence
- Di-(benzimidazole)-1, 2, 3-triazole derivative and preparation therefor and use thereof, World Intellectual Property Organization, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; rt; rt → 65 °C; overnight, 65 °C; 65 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Référence
- Di-(benzimidazole)-1,2,3-triazole derivatives and preparation and application thereof in inflammatory dermatoses, China, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ; overnight, 70 °C
1.2 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; overnight, reflux
1.2 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; overnight, reflux
Référence
- Inverse Electron-Demand Diels-Alder Bioconjugation Reactions Using 7-Oxanorbornenes as DienophilesJournal of Organic Chemistry, 2020, 85(10), 6593-6604,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol ; 7 h, rt → 90 °C
Référence
- Aminoquinazoline derivatives as HER-2 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, China, , ,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 4 d, rt
Référence
- Haptens for preparing antibodies for the detection of EPN by enzyme-linked immunosorbent assays, Korea, , ,
Méthode de production 19
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; rt; 5 - 6 h, > 30 °C
1.2 Solvents: Dimethyl sulfoxide ; > 30 °C; 3 h, rt; rt → 15 °C
1.3 Reagents: Water
1.2 Solvents: Dimethyl sulfoxide ; > 30 °C; 3 h, rt; rt → 15 °C
1.3 Reagents: Water
Référence
- Methods of synthesizing 4-valyloxybutyric acid, World Intellectual Property Organization, , ,
Méthode de production 20
Conditions de réaction
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; 5.5 h, rt; rt → 0 °C
1.2 Reagents: Potassium carbonate Solvents: Diethyl ether , Water
1.2 Reagents: Potassium carbonate Solvents: Diethyl ether , Water
Référence
- Phosphoramidate derivates as controlled-release prodrugs of L-DopaBioorganic & Medicinal Chemistry Letters, 2019, 29(18), 2571-2574,
4-Hydroxybutyric Acid Benzyl Ester Raw materials
- SODIUM 4-HYDROXYBUTYRATE
- Succinic Acid Monobenzyl Ester
- Butanoic acid, 4-hydroxy-, sodium salt
- 3-Butenoic acid, phenylmethyl ester
4-Hydroxybutyric Acid Benzyl Ester Preparation Products
4-Hydroxybutyric Acid Benzyl Ester Littérature connexe
-
Paul Free,Christopher A. Hurley,Takashi Kageyama,Benjamin M. Chain,Alethea B. Tabor Org. Biomol. Chem. 2006 4 1817
-
Isabel M. Saez,John W. Goodby J. Mater. Chem. 2003 13 2727
91970-62-6 (4-Hydroxybutyric Acid Benzyl Ester) Produits connexes
- 10385-30-5(4-(Benzyloxy)butanoic acid)
- 103-43-5(dibenzyl succinate)
- 103-40-2(Succinic Acid Monobenzyl Ester)
- 140-24-9(Dibenzyl sebacate)
- 31161-71-4(Tetradecanoic acid,phenylmethyl ester)
- 103-37-7(Benzyl butyrate)
- 2451-84-5(Dibenzyl adipate)
- 3089-55-2(Benzyl octyl adipate)
- 122-63-4(Benzyl propionate)
- 103-38-8(Benzyl isovalerate FCC)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:91970-62-6)4-Hydroxybutyric Acid Benzyl Ester

Pureté:99%
Quantité:1g
Prix ($):326.0